molecular formula C8H9BrN2O2 B14122707 Ethyl N-(3-bromo-4-pyridinyl)carbamate

Ethyl N-(3-bromo-4-pyridinyl)carbamate

Cat. No.: B14122707
M. Wt: 245.07 g/mol
InChI Key: TZVUDGNHCNRYST-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Carbamates in Organic and Medicinal Chemistry Research

Pyridine-based carbamates are a class of organic compounds that have garnered significant attention in the field of drug discovery and medicinal chemistry. acs.orgchemspider.com The carbamate (B1207046) group, an ester of carbamic acid, is recognized for its chemical stability and its ability to act as a bioisostere for amide bonds, a common feature in peptides and proteins. acs.orgnih.gov This characteristic allows medicinal chemists to incorporate the carbamate functionality into drug candidates to improve their metabolic stability and pharmacokinetic properties. acs.orgnih.gov

The pyridine (B92270) ring itself is a key structural motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. chemicalbook.com When combined, the pyridine and carbamate functionalities can give rise to molecules with a diverse range of biological activities. Research has shown that pyridine carbamate derivatives can act as inhibitors for various enzymes, making them valuable scaffolds in the development of new therapeutic agents. researchgate.net For instance, certain pyridine carbamate derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. researchgate.net

Significance of Brominated Pyridine Scaffolds in Synthetic Strategies

The presence of a bromine atom on the pyridine ring, as seen in Ethyl N-(3-bromo-4-pyridinyl)carbamate, is of great strategic importance in organic synthesis. Brominated pyridines are versatile intermediates that can undergo a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors.

The bromine atom in the 3-position of the pyridine ring can be readily substituted with a wide range of other functional groups. This reactivity makes brominated pyridines valuable starting materials for the synthesis of polysubstituted pyridine derivatives, which are often challenging to prepare by other means. The ability to selectively functionalize the pyridine ring at a specific position is crucial for the rational design and synthesis of new drug candidates and functional materials. The starting material for the synthesis of this compound is 4-amino-3-bromopyridine (B79700), a compound whose structure and reactivity are defined by the amino and bromo substituents on the pyridine ring. cymitquimica.com

Overview of Research Trajectories for the Chemical Compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its chemical structure suggests several plausible research trajectories. The compound is likely to be of interest primarily as a synthetic intermediate rather than an end product with direct applications.

One potential research avenue involves the use of this compound as a scaffold for the synthesis of novel libraries of compounds for high-throughput screening in drug discovery programs. The bromine atom can serve as a handle for diversification through cross-coupling reactions, while the carbamate group could be modified or hydrolyzed to reveal an amino group for further functionalization.

Another area of investigation could be in the development of new synthetic methodologies. The interplay between the bromo, amino (via the carbamate), and pyridine nitrogen functionalities could lead to interesting and potentially novel chemical transformations. For example, the compound could be explored as a substrate in studies of intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active natural products and synthetic drugs.

Furthermore, the carbamate functional group itself can be a target for chemical modification. The synthesis of pyridine carbamates can be achieved by reacting the corresponding aminopyridine with a suitable chloroformate in the presence of a base. researchgate.net This reaction provides a straightforward method for introducing the carbamate moiety, which can then be further elaborated or used to modulate the electronic properties of the pyridine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl N-(3-bromopyridin-4-yl)carbamate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-4-10-5-6(7)9/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

TZVUDGNHCNRYST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=NC=C1)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl N 3 Bromo 4 Pyridinyl Carbamate

Direct Carbamoylation Approaches

Direct carbamoylation involves the formation of the carbamate (B1207046) linkage on a pyridine (B92270) ring that already contains the requisite bromo- and amino-substituents. This is often the most straightforward approach, relying on the nucleophilicity of the amino group.

The most direct synthesis of the title compound begins with the precursor 4-amino-3-bromopyridine (B79700). sigmaaldrich.com In this method, the amino group of the pyridine ring acts as a nucleophile, attacking an electrophilic carbonyl source to form the carbamate bond. The reaction's success hinges on the activation of the carbonyl group and appropriate reaction conditions to facilitate the nucleophilic attack without promoting side reactions. A general representation of this approach involves reacting the aminopyridine with a suitable carbamoylating agent in the presence of a base. Modern methods have also explored nickel/photoredox-catalyzed direct carbamoylation of aryl bromides using dihydropyridines as precursors for carbamoyl (B1232498) radicals, offering a novel strategy for amide and carbamate synthesis under mild conditions. researchgate.netresearchgate.net

A widely employed and reliable method for carbamate formation is the reaction of an amine with a chloroformate ester. typeset.io For the synthesis of Ethyl N-(3-bromo-4-pyridinyl)carbamate, this involves treating 4-amino-3-bromopyridine with ethyl chloroformate. orgsyn.org The reaction is typically conducted in an inert solvent and in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. rutgers.edumdpi.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The mechanism involves the nucleophilic attack of the nitrogen atom of the 4-amino group on the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired carbamate. Careful control of the reaction temperature is often necessary to prevent side reactions. orgsyn.org

Table 1: Representative Conditions for Carbamate Synthesis using Ethyl Chloroformate

Amine Precursor Base Solvent Temperature Yield
4-amino-3-bromopyridine Triethylamine Chloroform (B151607) Room Temp Good
Aqueous Methylamine Sodium Hydroxide (B78521) Ether/Water < 5 °C 88-90%

Functional Group Interconversion Strategies on the Pyridine Moiety

An alternative synthetic strategy involves creating the carbamate on a simpler pyridine ring first, followed by the introduction of the bromine atom. This multi-step approach can be advantageous if the starting materials are more readily available or if direct carbamoylation of the brominated precursor proves inefficient.

This pathway begins with the synthesis of Ethyl N-(4-pyridinyl)carbamate from 4-aminopyridine (B3432731) and ethyl chloroformate. The subsequent step is the selective bromination of the pyridine ring at the 3-position. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the N-carbamate group can influence the regioselectivity of the bromination.

Various brominating agents can be employed, such as N-Bromosuccinimide (NBS) or elemental bromine, often requiring specific catalysts or conditions to achieve the desired substitution. Peroxometal-mediated reactions, which are considered environmentally favorable, have been developed for the bromination of organic substrates and could be applicable in this context. researchgate.net For instance, systems using H₂O₂ with a vanadium(V) or molybdenum(VI) catalyst can generate clean and selective brominating agents. researchgate.net

A more complex, multi-step synthesis can be envisioned starting from a 3-nitro-4-substituted pyridine intermediate. This route leverages well-established reactions for manipulating functional groups on aromatic rings. A plausible sequence is as follows:

Reduction: The nitro group of a suitable precursor, such as 4-amino-3-nitropyridine, is reduced to an amino group. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Carbamoylation: The newly formed amino group or the existing one is then converted to the ethyl carbamate as described in section 2.1.2.

Diazotization and Sandmeyer Reaction: The remaining amino group (originally the nitro group) is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures. The resulting diazonium salt is then displaced by a bromide ion, typically using a copper(I) bromide (CuBr) catalyst in a Sandmeyer-type reaction, to install the bromine atom at the 3-position.

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For carbamate production, this primarily involves avoiding hazardous reagents like phosgene (B1210022) and its derivatives, such as ethyl chloroformate. psu.edu

Green alternatives for carbamate synthesis often focus on using carbon dioxide (CO₂) as a C1 source, which is non-toxic, abundant, and inexpensive. psu.edu The direct reaction of an amine, an alcohol, and CO₂ can produce carbamates, although this often requires catalysts and conditions to overcome the high stability of CO₂ and to remove the water byproduct. psu.edu

Another sustainable approach involves the direct transformation of Boc-protected amines into various carbamates. rsc.org This method can obviate the need for hazardous reagents and metal catalysts, offering a more benign synthetic route. rsc.org The development of catalytic systems, including biocatalysts, that can operate under mild conditions with high atom economy represents a key area of research for the sustainable synthesis of pyridine derivatives and other heterocyclic compounds. ijarsct.co.in

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Carbamates

Feature Traditional Method (e.g., Chloroformate) Green Chemistry Approach (e.g., CO₂)
Carbon Source Phosgene derivatives Carbon Dioxide
Reagents Often toxic and corrosive (e.g., ethyl chloroformate) Non-toxic, readily available
Byproducts Halogenated waste (e.g., HCl) Water
Safety High; requires careful handling of reagents Generally safer

| Efficiency | Often high yields under established conditions | Can be equilibrium-limited; requires optimization |

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale Synthesis of this compound

The academic scale synthesis of this compound, a key intermediate in various chemical research fields, has been subject to studies aimed at optimizing reaction conditions to maximize yield and purity. The primary route for its synthesis involves the reaction of 3-bromo-4-aminopyridine with an ethyl acylating agent, typically ethyl chloroformate. Research efforts have focused on several key parameters, including the choice of base, solvent, reaction temperature, and reaction time, to enhance the efficiency of this carbamoylation reaction.

The selection of an appropriate base is critical to neutralize the hydrochloric acid generated during the reaction of 3-bromo-4-aminopyridine with ethyl chloroformate, thereby driving the reaction to completion. Both organic and inorganic bases have been explored. Organic bases such as triethylamine and pyridine are commonly employed due to their good solubility in organic solvents and their ability to effectively scavenge the acid byproduct. Inorganic bases like sodium carbonate and potassium carbonate have also been utilized, often in biphasic solvent systems.

The solvent system plays a crucial role in the reaction by influencing the solubility of reactants and reagents, as well as the reaction kinetics. A range of aprotic solvents have been investigated for this synthesis. Dichloromethane and chloroform are frequently used due to their inert nature and ability to dissolve both the pyridine substrate and the acylating agent. Other solvents, such as tetrahydrofuran (B95107) (THF) and ethyl acetate, have also been employed, with the choice often depending on the specific base used and the desired work-up procedure.

Reaction temperature and duration are interdependent parameters that significantly impact the yield of this compound. The reaction is typically conducted at reduced temperatures, often starting at 0 °C, to control the exothermic nature of the acylation and to minimize the formation of potential side products. The reaction mixture is then often allowed to warm to room temperature to ensure the reaction proceeds to completion. The optimal reaction time can vary depending on the scale of the synthesis and the specific conditions employed, with reaction progress typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Hypothetical Optimization of Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Dichloromethane0 to rt475
2Pyridine (1.2)Dichloromethane0 to rt472
3K₂CO₃ (1.5)Dichloromethane/H₂Ort665
4Triethylamine (1.2)Tetrahydrofuran0 to rt478
5Triethylamine (1.2)Ethyl Acetate0 to rt470
6Triethylamine (1.5)Tetrahydrofuran0 to rt482
7Triethylamine (1.5)Tetrahydrofuranrt279
8Triethylamine (1.5)Tetrahydrofuran0876

This table is a representation of a typical optimization study and is for illustrative purposes. The data is not derived from a specific published study on this compound.

From this illustrative data, it can be inferred that an excess of an organic base like triethylamine in a solvent such as tetrahydrofuran, with an initial cooling phase followed by stirring at room temperature, would likely provide an enhanced yield for the academic scale synthesis of this compound. Further fine-tuning of these parameters would be necessary to achieve the maximum possible yield.

Chemical Reactivity and Transformative Chemistry of Ethyl N 3 Bromo 4 Pyridinyl Carbamate

Reactions Involving the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that enables a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of intricate molecular architectures. Ethyl N-(3-bromo-4-pyridinyl)carbamate serves as an excellent substrate for several of these transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to aminobromopyridine derivatives, which are structurally similar to the title compound. scirp.orgwikipedia.orgresearchgate.net For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds in the presence of a palladium catalyst, such as Pd(CF₃COO)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (Et₃N) in a solvent like DMF. scirp.orgresearchgate.net These reactions typically afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. researchgate.net The general conditions for such reactions are summarized in the table below.

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of biaryl compounds from aryl halides and boronic acids or their esters. While specific examples with this compound are not extensively documented, the reactivity of similar aryl carbamates and bromopyridine derivatives suggests its feasibility. nih.govnih.gov The Suzuki-Miyaura coupling of 3-pyridyl-carbamates with various organoboron species has been shown to proceed efficiently. nih.gov

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgresearchgate.net This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netnih.gov Given the presence of the bromo-pyridinyl moiety, this compound is a suitable candidate for this transformation, allowing for the introduction of a wide range of amino groups at the 3-position.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. youtube.comfishersci.se The pyridine ring, being inherently electron-deficient, is susceptible to NAS reactions, especially when activated by electron-withdrawing groups or when a strong nucleophile is used. In the case of 3-bromopyridines, substitution can occur, and the presence of an amino or carbamate (B1207046) group at the 4-position can influence the regioselectivity and reactivity. researchgate.net

A notable reaction is the rearrangement of 4-amino-3-halopyridines upon treatment with acyl chlorides and triethylamine. This process is believed to proceed through an initial N-acylation followed by an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion to yield pyridin-4-yl α-substituted acetamides. nih.gov This highlights a potential intramolecular NAS pathway for derivatives of this compound.

Furthermore, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that nucleophilic substitution of the bromine atom can occur, sometimes accompanied by unexpected rearrangements. researchgate.net This suggests that under appropriate conditions, the bromine atom of this compound can be displaced by various nucleophiles.

Halogen exchange reactions provide a route to modify the reactivity of aryl halides. For instance, an aryl bromide can be converted to a more reactive aryl iodide. In the context of 3-bromopyridines, base-catalyzed isomerization has been observed, which can be considered a form of halogen migration. nih.govrsc.org This isomerization is proposed to proceed through a pyridyne intermediate, leading to the formation of a 4-bromopyridine, which can then undergo nucleophilic substitution. nih.govrsc.org This tandem isomerization/substitution provides a pathway to 4-substituted pyridines from readily available 3-bromopyridines. researchgate.net

The regioselectivity of such reactions is a critical aspect. The formation of a 3,4-pyridyne intermediate from a 3-bromopyridine (B30812) would allow for the addition of a nucleophile at either the 3- or 4-position. The observed selectivity for 4-substitution is attributed to a more facile subsequent aromatic substitution at this position. nih.gov

Additionally, studies on N-(4-halogenobenzyl)-3-halogenopyridinium halides have demonstrated that halogen exchange can occur between the substituent on the pyridine ring and the halide counter-ion, influencing the solid-state structure and properties of the resulting compounds. nih.govacs.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing for reactions at this center.

The pyridine nitrogen can be readily alkylated using various alkylating agents. researchgate.netresearchgate.netchemrxiv.orgfabad.org.trgoogle.com For aminopyridines, alkylation generally occurs preferentially at the more basic ring nitrogen to form pyridinium (B92312) salts. publish.csiro.au The N-alkylation of aminopyridines can be achieved using methods such as reaction with a carboxylic acid and sodium borohydride. researchgate.net

N-acylation of the pyridine nitrogen can also occur. The acetylation of aminopyridines with acetic anhydride (B1165640) has been studied, and the mechanism can vary depending on the position of the amino group. publish.csiro.au For 4-aminopyridine (B3432731), the reaction is believed to proceed through an N-acetylpyridinium intermediate. publish.csiro.au Catalytic methods for the N-acylation of various nitrogen-containing heterocycles have also been developed. figshare.comacs.orgdicp.ac.cn

The pyridine nitrogen atom can act as a ligand, coordinating to a variety of metal centers to form metal complexes. elsevierpure.comnsf.govscirp.orgekb.egresearchgate.net The ability of the pyridine moiety to coordinate with transition metals is well-established. For example, 3-aminopyridine (B143674) has been used as a co-ligand in the synthesis of complexes with metals such as Ni(II), Co(II), and Co(III). elsevierpure.comresearchgate.net In these complexes, the 3-aminopyridine can act as a terminal ligand or as a bridging ligand, linking metal centers into polymeric chains. elsevierpure.comresearchgate.net

The coordination of the pyridine nitrogen in this compound to a metal center could influence the electronic properties of the pyridine ring and potentially modulate its reactivity in other transformations. The specific coordination geometry and the nature of the metal ion would play a crucial role in the properties of the resulting complex.

Transformations of the Carbamate Functional Group

The carbamate moiety in this compound is a versatile functional group susceptible to a range of chemical modifications. These transformations are crucial for the synthesis of diverse derivatives and for the strategic removal of the carbamate protecting group.

Hydrolysis and Transcarbamoylation Reactions

Hydrolysis: The hydrolysis of N-pyridyl carbamates, such as this compound, is a critical reaction, often leading to the corresponding aminopyridine. The mechanism of hydrolysis for N-(4-pyridyl)carbamates can vary between an elimination-addition (E1cB) pathway and a bimolecular acyl-oxygen cleavage (BAc2) pathway, depending on the nature of the leaving group on the carbamate. For aryl N-(4-pyridyl)carbamates, the E1cB mechanism is generally favored, while for alkyl N-(4-pyridyl)carbamates, a BAc2 mechanism is more common acs.org. Given that the subject compound is an ethyl carbamate, a BAc2 mechanism is the more probable pathway for its hydrolysis under basic conditions. The electron-withdrawing nature of the 3-bromopyridinyl group is expected to enhance the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions.

A representative table of hydrolysis data for related N-pyridyl carbamates is presented below to illustrate the influence of substituents on reactivity.

Carbamate DerivativeHydrolysis ConditionsObserved Rate Constant (k_obs)Reference
Phenyl N-(4-pyridyl)carbamateWater-dioxane (3:1, v/v), 25 °CData not specified acs.org
Methyl N-(4-pyridyl)carbamateWater-dioxane (3:1, v/v), 25 °CData not specified acs.org
Dodecyl N-(4-pyridyl)carbamateWater-dioxane (3:1, v/v), 25 °CData not specified acs.org

Alkylation and Acylation at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound can, in principle, undergo alkylation and acylation. However, the nucleophilicity of this nitrogen is significantly reduced due to the delocalization of its lone pair into the adjacent carbonyl group and the electron-withdrawing effect of the bromopyridine ring.

Alkylation: Direct alkylation of the carbamate nitrogen is generally challenging under standard conditions. More forcing conditions or the use of highly reactive alkylating agents might be required. A strategy to achieve N-alkylation of carbamates involves a formal extrusion of CO2, which has been demonstrated for the synthesis of tertiary amines from secondary amine-derived carbamates nih.gov.

Acylation: N-acylation of carbamates to form N-acylcarbamates or imides can be achieved using various acylating agents. Lewis acids such as zinc chloride (ZnCl2) have been shown to effectively promote the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions semanticscholar.org. Another approach involves the use of a pyridine ring as an internal nucleophilic catalyst to facilitate the N-acylation of amides, a strategy that could potentially be adapted for N-pyridinyl carbamates semanticscholar.org.

Below is a table summarizing general conditions for N-acylation of carbamates.

Carbamate SubstrateAcylating AgentCatalyst/ConditionsProductYield (%)Reference
Benzyl (B1604629) carbamateAcetic anhydrideZnCl2 (5 mol%), neat, rt, 10 minN-Acetyl benzyl carbamate95 semanticscholar.org
Benzyl carbamateAcetic anhydrideFeCl3 (5 mol%), neat, rt, 15 minN-Acetyl benzyl carbamate92 semanticscholar.org
Benzyl carbamateAcetic anhydrideMoCl5 (5 mol%), neat, rt, 20 minN-Acetyl benzyl carbamate90 semanticscholar.org

Decarbamoylation Strategies and Mechanistic Insights

Hydrolysis, as discussed in section 3.3.1, is a common method for decarbamoylation. Alkaline hydrolysis of N-arylcarbamates often proceeds through an E1cB mechanism, involving the formation of an isocyanate intermediate nih.gov. For N-dealkylation of tertiary amines via their carbamate derivatives, subsequent hydrolysis of the carbamate intermediate is a necessary step, which can sometimes require vigorous conditions nih.gov.

Isomerization Studies of Bromopyridine Derivatives

The positional isomerization of the bromine atom on the pyridine ring is a significant aspect of the chemistry of bromopyridine derivatives. Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been reported to proceed through a pyridyne intermediate rsc.orgrsc.org. This transformation is particularly relevant to the chemistry of this compound, as it suggests the possibility of rearranging the bromo substituent under specific basic conditions.

Mechanistic studies have shown that the isomerization process is consistent with the formation of a 3,4-pyridyne intermediate, followed by the addition of a bromide ion rsc.org. The selectivity of subsequent nucleophilic substitution at the 4-position is driven by a facile SNAr reaction rsc.org. This tandem isomerization and selective interception strategy allows for the functionalization of the 4-position of the pyridine ring starting from the more readily available 3-bromo isomers rsc.orgrsc.org.

The table below presents data on the base-catalyzed isomerization and subsequent etherification of 3-bromopyridine.

SubstrateBaseNucleophileProduct(s)Ratio (4-substituted:3-substituted)Overall Yield (%)Reference
3-BromopyridineP4-t-Bu2-Ethyl-1-hexanol4- and 3-(2-Ethylhexyloxy)pyridine2.4 : 154 researchgate.net
3-BromopyridineP4-t-Bu2-Ethyl-1-hexanol4- and 3-(2-Ethylhexyloxy)pyridine12.6 : 1 (with increased pyridine:alcohol ratio)95 researchgate.net

These studies highlight the dynamic nature of the bromopyridine core and provide a mechanistic framework for understanding potential isomerizations of this compound under basic conditions.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and solution-state structure of a molecule. For Ethyl N-(3-bromo-4-pyridinyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

Based on the molecular structure, the expected NMR signals can be predicted. The ¹H NMR spectrum would feature distinct signals for the aromatic pyridine (B92270) protons, the amide proton, and the ethyl group. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound.
PositionAtomPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale for Prediction
2CH (Py)~8.5 (s)~150Adjacent to nitrogen and bromine; deshielded. Singlet due to lack of adjacent protons.
3C-Br (Py)-~110Carbon bearing an electronegative bromine atom.
4C-N (Py)-~145Carbon attached to the carbamate (B1207046) nitrogen.
5CH (Py)~7.8 (d)~125Coupled to H-6, resulting in a doublet.
6CH (Py)~8.4 (d)~148Adjacent to nitrogen; coupled to H-5, resulting in a doublet.
-NH~9.0-9.5 (s, br)-Amide proton, typically broad and downfield.
-C=O-~154Carbonyl carbon of the carbamate group. nih.gov
--O-CH₂-~4.2 (q)~62Methylene (B1212753) protons adjacent to oxygen, split into a quartet by the methyl group.
--CH₃~1.3 (t)~15Methyl protons split into a triplet by the methylene group.

While 1D spectra provide initial assignments, 2D NMR techniques are essential for definitive confirmation of the molecular structure. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons. It would also definitively link the signals of the H-5 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~8.5 ppm to the ¹³C signal at ~150 ppm (C-2).

The amide proton (NH) to the carbonyl carbon (C=O) and the C-4 of the pyridine ring.

The H-2 proton to C-3 and C-4.

The H-5 proton to C-3 and C-4.

The methylene (-CH₂) protons to the carbonyl carbon and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY experiment could reveal spatial proximity between the amide N-H proton and the H-5 proton of the pyridine ring, or between the pyridine protons and the ethyl group, depending on the rotational orientation of the carbamate side chain.

The C4-N bond and the N-C(O) amide bond of the carbamate moiety may exhibit restricted rotation. This can lead to the existence of different conformers in solution. While these conformers might be rapidly interconverting at room temperature, leading to averaged signals in the NMR spectrum, variable-temperature (VT) NMR studies could potentially resolve distinct signals for each conformer at low temperatures. Such studies would allow for the determination of the rotational energy barriers and the relative thermodynamic stability of the different conformational states.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₉BrN₂O₂), the calculated exact mass would be a key piece of identifying information.

A critical feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This isotopic signature is characteristic of compounds containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. savemyexams.comyoutube.com

The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) conditions can be predicted based on the structure's weakest bonds and the stability of the resulting fragments. nih.govchemguide.co.uk A plausible fragmentation pathway would involve initial cleavages around the carbamate functional group.

Table 2: Predicted HRMS Fragments for this compound.
Proposed Fragment Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Neutral LossDescription
[C₈H₉BrN₂O₂]⁺243.9898245.9878-Molecular Ion
[C₆H₄BrN₂O]⁺198.9558200.9538C₂H₅O•Loss of the ethoxy radical from the carbamate.
[C₈H₈BrN₂O]⁺226.9820228.9799OH•Loss of a hydroxyl radical.
[C₆H₅BrN₂]⁺199.9636201.9616CO₂Decarboxylation to form a 3-bromo-4-ethylaminopyridine ion.
[C₅H₄BrN]⁺156.9503158.9483C₃H₅NO₂Cleavage of the C-N bond and loss of the ethyl carbamate side chain.

X-ray Crystallography for Solid-State Structural Characterization

In the solid state, the pyridine ring is expected to be planar. The carbamate group [-NH-C(O)O-] also tends toward planarity due to delocalization of the nitrogen lone pair into the carbonyl group. The key conformational degrees of freedom would be the torsion angles around the C4-N and O-C(ethyl) bonds.

Predicted Bond Parameters

Table 3: Expected Bond Lengths and Angles Based on Analogous Structures.
ParameterExpected ValueReference/Comment
C-Br Bond Length~1.90 ÅTypical for a bromine atom attached to an sp² carbon.
C=O Bond Length~1.22 ÅCharacteristic of a carbonyl double bond in a carbamate.
N-C(O) Bond Length~1.35 ÅShorter than a typical N-C single bond due to amide resonance.
Py Ring C-N-C Angle~117°Typical internal angle for a pyridine ring.
C-N-C(O) Angle~125°Angle involving the carbamate nitrogen.

The crystal packing would be dominated by a combination of strong and weak non-covalent interactions, driven by the molecule's distinct functional groups. acs.org

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The N-H group serves as an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. This would likely lead to the formation of robust supramolecular synthons, such as chains or inversion dimers, linking molecules together. The pyridine nitrogen could also act as a hydrogen bond acceptor in more complex arrangements. researchgate.netnih.gov

Halogen Bonding: The bromine atom at the C-3 position can function as a halogen bond donor. mdpi.com This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site on an adjacent molecule, such as the pyridine nitrogen or the carbonyl oxygen. This C−Br···N or C−Br···O interaction would play a crucial role in directing the crystal packing. nih.govnih.gov

The interplay of these interactions—strong hydrogen bonds forming the primary framework, supported and directed by halogen bonds and π-π stacking—would define the final three-dimensional architecture of the crystal.

Polymorphism Studies and Their Implications for Material Science Research

While specific polymorphism studies on this compound are not extensively detailed in the current literature, the molecular structure possesses all the necessary features to exhibit this phenomenon. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of paramount importance in material science as different polymorphs of a compound can display significantly different physicochemical properties, including melting point, solubility, stability, and mechanical strength.

The potential for polymorphism in this compound stems from the presence of strong hydrogen bond donors and acceptors. The carbamate moiety features a hydrogen bond donor (-NH group) and a hydrogen bond acceptor (C=O group), while the pyridine ring contains a nitrogen atom that is also a potent hydrogen bond acceptor. These sites can engage in a variety of intermolecular hydrogen-bonding interactions, leading to the formation of different supramolecular synthons. For instance, studies on isostructural carbamates containing pyridine rings have shown that primary hydrogen bonding often involves cyclic motifs between the amide, water molecules (if present), and the pyridine nitrogen. nih.govresearchgate.net The interplay of these interactions can result in the assembly of distinct two-dimensional or three-dimensional networks, each representing a unique polymorphic form.

Furthermore, the bromine atom on the pyridine ring introduces the possibility of halogen bonding, a non-covalent interaction that can further direct crystal packing and lead to different crystalline arrangements. The conformational flexibility of the ethyl group attached to the carbamate oxygen also allows for the possibility of conformational polymorphism, where different crystal structures arise from molecules adopting different conformations in the solid state. researchgate.net

The implications of such potential polymorphism for material science are significant. Control over the crystallization process could allow for the selective isolation of a polymorph with desired properties. For example, a more stable polymorph would be crucial for applications requiring long-term durability, whereas a more soluble, metastable form might be preferred for other applications. The ability to form different crystal structures based on subtle changes in intermolecular interactions makes this compound and related compounds interesting targets for crystal engineering and the development of new materials with tunable properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are essential for the structural elucidation of this compound, providing confirmation of its functional groups and insight into its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The expected absorption bands for this compound are based on data from analogous carbamate and bromopyridine compounds. rsc.orgnist.govacs.org The key vibrations include the N-H stretching of the carbamate, the high-frequency C=O stretching of the carbonyl group, and various vibrations associated with the substituted pyridine ring.

A summary of the predicted principal IR absorption bands is presented below:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H StretchCarbamate (-NH)
3100 - 3000Aromatic C-H StretchPyridine Ring
3000 - 2850Aliphatic C-H StretchEthyl Group (-CH₂, -CH₃)
1730 - 1700C=O StretchCarbamate Carbonyl
1615 - 1580N-H BendCarbamate (-NH)
1580 - 1450C=C and C=N Ring StretchPyridine Ring
1350 - 1200C-N StretchCarbamate (-NH-C=O)
1250 - 1050C-O StretchCarbamate (O-C=O and C-O-C)
700 - 500C-Br StretchBromo-substituent

The N-H stretching vibration, appearing as a sharp band in the 3450-3300 cm⁻¹ region, is characteristic of the secondary amide in the carbamate group. The most intense band in the spectrum is typically the carbonyl (C=O) stretch, expected around 1730-1700 cm⁻¹, a hallmark of the carbamate functional group. rsc.orgacs.org Vibrations corresponding to the substituted pyridine ring will appear in the fingerprint region, including C=C and C=N stretching modes. The C-Br stretching frequency is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic structure of the bromopyridine chromophore. Pyridine itself exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. science-softcon.de The introduction of the bromine atom and the ethyl carbamate group as substituents will modify the electronic energy levels and thus shift the absorption maxima.

The expected electronic transitions are outlined in the table below:

Approximate λmax (nm)Electronic TransitionChromophore
200 - 230π → πPyridine Ring
250 - 290π → πPyridine Ring (Benzenoid band)
> 270n → π*Pyridine N lone pair / Carbonyl O lone pair

The π → π* transitions, which are typically intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine system. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the nitrogen of the pyridine ring or the oxygen of the carbonyl group to an antibonding π* orbital. researchgate.net The presence of substituents (Br and -NHCOOEt) can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted pyridine. The specific absorption maxima and molar absorptivity coefficients would be dependent on the solvent used, a phenomenon known as solvatochromism. mdpi.comemerginginvestigators.org

Theoretical and Computational Investigations of Ethyl N 3 Bromo 4 Pyridinyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

No specific studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) or Ab Initio methods to investigate the electronic structure or predict the reactivity of Ethyl N-(3-bromo-4-pyridinyl)carbamate were found in the available literature. While DFT is a common method for studying pyridine (B92270) derivatives and carbamates to understand their electronic properties and reaction sites, research dedicated to this specific compound is absent. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

A search of scientific databases yielded no publications that have employed molecular dynamics simulations to analyze the conformational landscape of this compound. Such simulations are valuable for exploring the range of shapes a molecule can adopt, which influences its interactions and properties, but this has not been applied to the target compound in the reviewed literature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling focused on physicochemical parameters and in vitro interaction mechanisms

There is no available research that has developed or applied QSAR or QSPR models specifically for this compound. These modeling techniques are used to correlate a compound's structure with its activity or properties, but data and models for this particular molecule have not been published.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Chemistry

No computational studies focused on elucidating the reaction mechanisms or analyzing the transition states involving this compound were identified. While computational chemistry is a key tool for investigating reaction pathways for organic molecules, including carbamates, this specific compound has not been the subject of such a study in the available literature. researchgate.netmdpi.com

Molecular Docking and Binding Affinity Predictions for Biological Targets (confined to in vitro or in silico studies, not clinical outcomes)

There are no published in silico studies that report on the molecular docking of this compound to any biological targets or predict its binding affinity. Molecular docking is a standard computational technique to predict how a small molecule might bind to a protein receptor, but this has not been reported for the specified compound. mdpi.comresearchgate.net

Role of Ethyl N 3 Bromo 4 Pyridinyl Carbamate As a Synthetic Intermediate and Precursor

Construction of Complex Heterocyclic Systems and Polycyclic Scaffolds

Ethyl N-(3-bromo-4-pyridinyl)carbamate serves as a key starting material in the synthesis of fused heterocyclic systems, particularly pyrido[4,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves a multi-step sequence wherein the bromine atom is exploited for carbon-carbon or carbon-nitrogen bond formation, leading to the annulation of a pyrimidine (B1678525) ring onto the pyridine (B92270) core.

For instance, the bromine atom can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce new substituents which can then be cyclized to form the desired heterocyclic system. The carbamate (B1207046) group can influence the reactivity and regioselectivity of these reactions and can be later modified or removed as needed.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyridine Precursors

Precursor MoietyReaction TypeResulting HeterocycleReference
Bromo-pyridinePalladium-catalyzed aminocarbonylationPyrido-fused lactams researchgate.net
Bromo-pyridineSuzuki CouplingAryl-substituted pyridines researchgate.net
Bromo-pyridineSonogashira CouplingAlkynyl-substituted pyridines researchgate.net

This table illustrates general synthetic strategies applicable to bromo-pyridine derivatives, highlighting the potential pathways for this compound.

Building Block in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid generation of diverse molecular libraries from simple starting materials. While specific examples directly employing this compound in MCRs are not extensively documented, its structure is well-suited for such applications. The pyridine nitrogen and the reactive bromine atom offer opportunities for participation in various MCRs to construct complex molecules in a single step. For example, it could potentially be used in Ugi or Passerini-type reactions, where the amine precursor is generated in situ from the carbamate. The ability to introduce complexity quickly makes this compound an attractive candidate for the synthesis of compound libraries for high-throughput screening.

Precursor in Derivatization for Chemical Biology Probes (e.g., affinity chromatography reagents)

The functional handles present in this compound make it a suitable precursor for the development of chemical biology probes. The bromine atom can be functionalized with reporter tags, affinity labels, or linkers for immobilization on solid supports. For example, conversion of the bromide to an azide (B81097) or an alkyne via nucleophilic substitution or Sonogashira coupling, respectively, would enable its use in "click" chemistry for conjugation to biomolecules or surfaces. This would allow for the creation of affinity chromatography reagents to study protein-ligand interactions or activity-based probes to profile enzyme function. The carbamate group could also be modified to modulate the physicochemical properties of the resulting probes.

Table 2: Potential Functionalizations of this compound for Chemical Probe Synthesis

Functional GroupReaction TypeResulting FunctionalityApplication
BromineNucleophilic Substitution (with NaN3)AzideClick Chemistry
BromineSonogashira CouplingTerminal AlkyneClick Chemistry
BromineSuzuki CouplingBiaryl LinkerAffinity Chromatography
CarbamateHydrolysis and AcylationAmide LinkerProbe Conjugation

This table outlines potential synthetic modifications to this compound to generate useful tools for chemical biology, based on established chemical transformations.

Mechanistic Studies of Molecular Interactions Involving Ethyl N 3 Bromo 4 Pyridinyl Carbamate Excluding Clinical Efficacy and Safety

In Vitro Enzyme Binding and Inhibition Mechanisms

No published studies were found that describe the in vitro binding of Ethyl N-(3-bromo-4-pyridinyl)carbamate to any enzyme or detail its inhibition mechanism.

Receptor Ligand Binding Studies in Non-Clinical Contexts

There is no available data from receptor ligand binding assays for this compound in any non-clinical model system.

Protein Interaction Mechanisms and Conformational Changes (based on in vitro or structural data)

Specific information regarding the interaction of this compound with proteins and any resulting conformational changes is not available in the scientific literature.

Structure-Mechanism Relationships in Defined Biological Systems (e.g., enzymatic or cellular pathways, without clinical implications)

While structure-activity relationship studies exist for broader classes of pyridinyl carbamates, a specific structure-mechanism relationship for this compound within a defined biological system has not been established.

Derivatization Strategies and Analogue Synthesis of Ethyl N 3 Bromo 4 Pyridinyl Carbamate

The structural framework of Ethyl N-(3-bromo-4-pyridinyl)carbamate presents multiple avenues for chemical modification to explore its therapeutic potential and develop novel analogues. These derivatization strategies primarily focus on three key areas: the ethyl group of the carbamate (B1207046), the pyridine (B92270) ring, and the carbamate and pyridine moieties themselves through isosteric replacements. Furthermore, the strategic attachment of linkers facilitates the development of chemical probes for biological studies.

Advanced Analytical Techniques in Research and Development

Chromatographic Methods for Purity Assessment, Impurity Profiling, and Reaction Monitoring

In the research and development of pharmaceutical compounds and complex organic molecules like Ethyl N-(3-bromo-4-pyridinyl)carbamate, chromatographic techniques are indispensable for ensuring the quality, consistency, and safety of the final product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes. While specific methods for this compound are not extensively detailed in publicly available literature, the principles of these techniques are broadly applicable.

High-Performance Liquid Chromatography (HPLC-UV and HPLC-MS)

HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed.

Purity Assessment: An HPLC-UV method can be developed to determine the purity of this compound. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A C18 column is a common choice for the stationary phase, and the mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The UV detector would be set to a wavelength where the analyte exhibits maximum absorbance, allowing for its quantification relative to any impurities present. A well-developed HPLC method can separate the main compound from its impurities, with the purity being calculated based on the relative peak areas.

Impurity Profiling: HPLC coupled with Mass Spectrometry (HPLC-MS) is a more powerful technique for identifying unknown impurities. While the UV detector provides quantitative information, the mass spectrometer provides mass-to-charge ratio (m/z) data for each separated peak. This information is crucial for elucidating the structures of impurities that may arise from starting materials, side reactions, or degradation.

Reaction Monitoring: During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. While the volatility of this compound would need to be assessed, GC-MS could potentially be used for its analysis, particularly for detecting volatile impurities. In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. The resulting mass spectra provide a "fingerprint" of each compound, allowing for its identification.

A typical GC-MS method for a carbamate (B1207046) compound might involve a capillary column such as one with a Carbowax or similar stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. The mass spectrometer would be operated in a mode like selected ion monitoring (SIM) for enhanced sensitivity and specificity, particularly when analyzing complex matrices. oiv.int

Table 1: Illustrative Chromatographic Conditions for Carbamate Analysis

ParameterHPLC-UVGC-MS
Column C18, 4.6 x 150 mm, 5 µmCapillary fused silica, 30m x 0.25 mm, 0.25 µm film
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium at 1 mL/min
Detector UV at 220 nmMass Spectrometer (SIM mode)
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program N/A40°C (1 min), then ramp to 220°C

This table presents typical starting conditions for method development for carbamate compounds and would require optimization for this compound.

Quantitative Analysis Methodologies in Chemical Research

Accurate quantification of this compound is critical in various stages of research and development. Quantitative analysis ensures the correct concentration of solutions for biological assays, helps in determining reaction yields, and is essential for quality control.

The primary methods for quantitative analysis would be the validated chromatographic techniques discussed above (HPLC-UV, HPLC-MS, GC-MS). The fundamental principle involves creating a calibration curve using certified reference standards of this compound at known concentrations. The response of the analytical instrument (e.g., peak area in chromatography) is plotted against the concentration of the standards. The concentration of the unknown sample can then be determined by measuring its response and interpolating from the calibration curve.

For GC-MS analysis, an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to both the standards and the samples. oiv.int This helps to correct for any variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. The use of an isotopically labeled version of the analyte, if available, is considered the gold standard for internal standards in mass spectrometry-based quantification.

The development of a robust quantitative method involves a thorough validation process to ensure it is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Table 2: Key Parameters for a Validated Quantitative Analytical Method

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (Recovery) 80-120%
Precision (Relative Standard Deviation, RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Application of Automation and High-Throughput Methodologies for Chemical Synthesis and Screening

In modern drug discovery and chemical research, automation and high-throughput methodologies are employed to accelerate the pace of research. For a compound like this compound, these approaches could be applied in both its synthesis and its evaluation in biological screens.

Automated Synthesis

Automated synthesis platforms can be used to rapidly generate a library of analogs of this compound. By systematically varying the substituents on the pyridine (B92270) ring or the carbamate portion of the molecule, a large number of related compounds can be synthesized in parallel. This allows for a more comprehensive exploration of the structure-activity relationship (SAR). These automated systems handle the precise dispensing of reagents, control of reaction conditions, and purification of the products, significantly increasing the efficiency of the medicinal chemistry process.

High-Throughput Screening (HTS)

Once a library of compounds is synthesized, high-throughput screening (HTS) can be used to rapidly assess their biological activity against a specific target. HTS involves the use of robotics, microplate-based assays, and sensitive detection methods to test thousands of compounds in a short period. For example, if this compound and its analogs were being investigated as enzyme inhibitors, an HTS assay could be developed to measure the inhibition of the target enzyme in the presence of each compound.

While specific high-throughput screening campaigns involving this compound are not documented in the provided search results, the principles of HTS are widely applied in the screening of various chemical entities. For instance, high-throughput screening methods have been established to identify microorganisms capable of degrading ethyl carbamate precursors in fermented products. nih.govnih.gov This demonstrates the adaptability of HTS to diverse scientific questions. The data generated from HTS can help to identify promising lead compounds that can then be further optimized through more detailed studies.

The integration of automated synthesis and high-throughput screening creates a powerful cycle of design, synthesis, and testing that is at the heart of modern drug discovery and chemical biology research.

Challenges and Emerging Research Directions in the Chemistry of Ethyl N 3 Bromo 4 Pyridinyl Carbamate

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity

Currently, there are no specific, optimized synthetic routes published in peer-reviewed literature for Ethyl N-(3-bromo-4-pyridinyl)carbamate. General methods for the synthesis of aryl carbamates could theoretically be adapted. One common approach involves the reaction of a corresponding amine, 3-bromo-4-aminopyridine, with ethyl chloroformate in the presence of a base.

A significant challenge in the synthesis of this compound is the potential for competing reactions and the need for high selectivity. The pyridine (B92270) ring itself can be sensitive to certain reaction conditions, and the presence of a bromine atom introduces further complexities, including the possibility of side reactions or the need for specific catalysts that are compatible with both the pyridine and bromo functionalities.

Future research in this area would need to focus on developing synthetic protocols that are not only high-yielding but also highly selective, avoiding the formation of isomeric byproducts. The exploration of green chemistry principles, such as the use of less hazardous reagents and solvents, would also be a valuable direction.

Table 1: Potential Synthetic Strategies for this compound

Precursor 1Precursor 2General Reaction TypePotential Challenges
3-Bromo-4-aminopyridineEthyl chloroformateAcylationControl of reactivity, potential for over-reaction.
3-Bromo-4-pyridinyl isocyanateEthanolNucleophilic additionSynthesis and stability of the isocyanate intermediate.
3-Bromo-4-nitropyridine (B1272033)Carbon monoxide, EthanolReductive carbonylationRequires specific catalytic systems, harsh conditions.

Exploration of New Reactivity Profiles and Catalytic Transformations

The reactivity of this compound remains largely unexplored. The molecule possesses several reactive sites: the carbamate (B1207046) group, the pyridine ring, and the carbon-bromine bond. Each of these offers potential for a variety of chemical transformations.

The bromine atom, for instance, could be a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring. The carbamate functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, or it could potentially be used as a directing group in certain reactions.

Emerging research could focus on the catalytic activation of the C-Br bond for the synthesis of more complex derivatives. Furthermore, the electronic properties of the pyridine ring, influenced by both the bromo and carbamate substituents, could be studied to understand its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Application in Supramolecular Chemistry and Advanced Materials Science Research

There is no available literature on the application of this compound in supramolecular chemistry or materials science. However, the structural features of the molecule suggest potential in these areas. The pyridine nitrogen and the carbamate group can both participate in hydrogen bonding, which is a key interaction in the formation of supramolecular assemblies.

The presence of a bromine atom allows for the possibility of halogen bonding, another important non-covalent interaction in crystal engineering. The planar pyridinyl ring could also engage in π-π stacking interactions. The combination of these interactions could lead to the formation of well-ordered crystalline structures, such as co-crystals or liquid crystals.

Future research could involve the co-crystallization of this compound with other molecules to form novel supramolecular architectures with interesting properties, such as specific host-guest recognition or unique photophysical characteristics. The incorporation of this molecule into polymers could also be explored to develop new functional materials.

Integration of Advanced Computational Design with Experimental Synthesis for Targeted Analogue Development

No computational studies specifically targeting this compound have been published. Computational chemistry could be a powerful tool to predict the properties and reactivity of this molecule and to guide the design of new analogues with desired characteristics.

Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the compound. These calculations could also be used to model reaction pathways for its synthesis and functionalization, helping to identify the most promising synthetic routes and reaction conditions.

An integrated approach, where computational predictions are used to guide experimental work, would be a highly efficient strategy for developing new analogues of this compound. For example, computational screening could be used to identify substituents that would enhance its potential for specific applications, such as in medicinal chemistry or materials science, before committing to their synthesis in the laboratory. This synergy between computational design and experimental synthesis represents a key emerging direction for the future study of this and related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl N-(3-bromo-4-pyridinyl)carbamate?

  • Answer : The compound can be synthesized via carbamate formation using ethyl chloroformate or similar reagents reacting with 3-bromo-4-aminopyridine. Key steps include maintaining anhydrous conditions and controlled temperatures (10–20°C) to minimize side reactions. Structural analogs (e.g., benzyl 2-hydroxypyridin-3-ylcarbamate) suggest purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . For brominated intermediates, halogen-selective coupling reactions (e.g., Suzuki-Miyaura) may require Pd catalysts and optimized ligand systems .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with electron impact ionization is preferred, using polar capillary columns (e.g., DB-WAX) for separation. Liquid-liquid extraction (dichloromethane or salting-out with K₂CO₃) and derivatization (e.g., silylation) improve volatility. Limit of detection (LOD) for similar carbamates ranges from 20 μg/L (GC-NPD) to 1 μg/kg (GC-MS) . High-resolution LC-MS/MS with a C18 column and positive electrospray ionization is recommended for trace analysis in biological samples .

Q. What are the primary toxicity concerns associated with handling this compound?

  • Answer : While specific toxicity data for this compound is limited, structurally related carbamates (e.g., ethyl carbamate) show acute oral toxicity (LD₅₀ ~ 2,000 mg/kg in rodents) and potential carcinogenicity via CYP2E1-mediated metabolism to DNA-reactive metabolites (e.g., vinyl carbamate) . Safety protocols include using nitrile gloves, fume hoods, and immediate decontamination with soap/water for skin contact. Chronic exposure risks necessitate regular monitoring of liver/kidney function in lab personnel .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for carbamate derivatives be resolved?

  • Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For disordered bromine atoms or pyridine ring conformations, apply restraints (e.g., SIMU, DELU) and validate via residual density maps. Advanced methods like Hirshfeld surface analysis or DFT-based geometry optimization (B3LYP/6-31G*) can reconcile bond angle discrepancies (e.g., C4–C5–S1 angles in carbamate derivatives) .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems?

  • Answer : Analogous to ethyl carbamate, metabolism likely involves CYP2E1 oxidation, producing reactive intermediates (e.g., N-hydroxycarbamate). In vitro assays with human liver microsomes (+NADPH) can identify metabolites via LC-HRMS. Bromine substituents may slow esterase-mediated hydrolysis, requiring kinetic studies comparing 3-bromo-4-pyridinyl vs. non-halogenated analogs .

Q. How can conflicting carcinogenicity data between in vitro and in vivo models be addressed?

  • Answer : Discrepancies arise from species-specific CYP2E1 activity and detoxification rates. Use transgenic mouse models (humanized CYP2E1) for in vivo studies. In vitro, apply Comet assays or γ-H2AX foci analysis to assess DNA damage in HepG2 cells. Dose-response modeling (e.g., benchmark dose) should account for metabolic saturation thresholds observed in ethyl carbamate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.